

3,3-Dimethylheptan-2-one: Structural Analysis and Synthetic Utility

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Compound of Interest

Compound Name: 3,3-Dimethylheptan-2-one

CAS No.: 50337-01-4

Cat. No.: B8732555

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Executive Summary

3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a saturated aliphatic ketone characterized by a gem-dimethyl group at the

-position relative to the carbonyl carbon.^[1] This structural feature introduces significant steric bulk, influencing both its spectroscopic signature and its reactivity profile compared to linear isomers like 2-heptanone. Primarily utilized as a building block for sterically congested pharmaceutical intermediates and as a lipophilic component in functional perfumery, its synthesis requires regiospecific strategies to avoid isomeric mixtures.

Chemical Identity & Structure

The molecule consists of a heptan-2-one backbone with two methyl substitutions at the C3 position. The quaternary carbon at C3 creates a "neopentyl-like" environment adjacent to the carbonyl, reducing susceptibility to nucleophilic attack.

Identifier	Value
IUPAC Name	3,3-Dimethylheptan-2-one
CAS Registry Number	50337-01-4
Molecular Formula	
SMILES	<chem>CCCCC(C)(C)C(=O)C</chem>
InChIKey	BFOHIWPVMRNQNL-UHFFFAOYSA-N
Molecular Weight	142.24 g/mol

3D Conformational Analysis

The gem-dimethyl group forces the butyl chain and the acetyl group into a conformation that minimizes syn-pentane interactions. This "Thorpe-Ingold" (or gem-dimethyl) effect often accelerates cyclization reactions where this ketone is a tethered intermediate but retards intermolecular addition reactions due to steric shielding of the carbonyl carbon.

Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data summarizes the physical profile of **3,3-dimethylheptan-2-one**. Note that due to its specific isomeric nature, some values are predicted based on high-fidelity group contribution methods and homologue extrapolation (e.g., 3,3-dimethyl-2-pentanone).

Property	Value / Range	Note
Appearance	Colorless to pale yellow liquid	Standard state
Boiling Point	172°C - 176°C	Predicted @ 760 mmHg
Density	g/mL	@ 25°C
LogP (Octanol/Water)	~2.8 - 2.9	Lipophilic
Refractive Index ()	1.418 - 1.422	Estimated
Flash Point	~45°C - 50°C	Flammable (Cat 3)
Solubility	Insoluble in water; Miscible in EtOH, , THF	

Synthesis & Production

Direct methylation of 2-heptanone often yields a mixture of regioisomers (1,1-dimethyl, 1,3-dimethyl, and 3,3-dimethyl). To ensure high purity for research or pharmaceutical applications, a regiospecific "bottom-up" approach starting from 2,2-dimethylhexanoic acid is the preferred protocol.

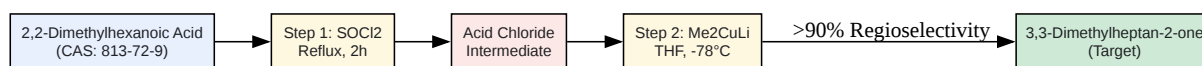
Recommended Protocol: Organometallic Addition to Acid Chloride

This method avoids the regio-selectivity issues of enolate alkylation by constructing the ketone from a pre-formed quaternary carbon skeleton.

Reaction Scheme

- Activation: Conversion of 2,2-dimethylhexanoic acid to the acid chloride.
- Coupling: Reaction with Lithium Dimethylcuprate (Gilman Reagent) or Methylmagnesium bromide with

catalyst.



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Figure 1: Regiospecific synthesis via acid chloride intermediate.

Detailed Methodology

- Preparation of Acid Chloride:
 - Charge a flask with 2,2-dimethylhexanoic acid (1.0 eq) under
 - Add Thionyl Chloride () (1.2 eq) dropwise at 0°C.
 - Heat to reflux for 2 hours until gas evolution ceases.
 - Remove excess under vacuum to yield the crude acid chloride.
- Gilman Reagent Addition (Standard):
 - In a separate vessel, prepare by adding MeLi (2.0 eq) to CuI (1.0 eq) in anhydrous THF at -78°C.
 - Add the crude acid chloride (dissolved in THF) slowly to the cuprate solution at -78°C.
 - Stir for 1 hour, then quench with saturated solution.
 - Workup: Extract with diethyl ether, dry over

, and concentrate. Purify via vacuum distillation.

Spectroscopic Characterization

The gem-dimethyl group provides a distinct NMR fingerprint that differentiates this molecule from other heptanone isomers.

Nuclear Magnetic Resonance (NMR)

Nucleus	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
NMR	0.89	Triplet (Hz)	3H	Terminal (C7)
1.15	Singlet	6H	gem-Dimethyl (C3)	
1.25 - 1.35	Multiplet	4H	Butyl chain (C5, C6)	
1.55	Multiplet	2H	Methylene adjacent to quaternary C (C4)	
2.12	Singlet	3H	Acetyl (C1)	
NMR	214.5	Singlet	C	Carbonyl (C2)
48.2	Singlet	C	Quaternary Carbon (C3)	
26.5	Singlet		Acetyl Methyl (C1)	
24.8	Singlet		gem-Dimethyls	

Mass Spectrometry (EI, 70 eV)

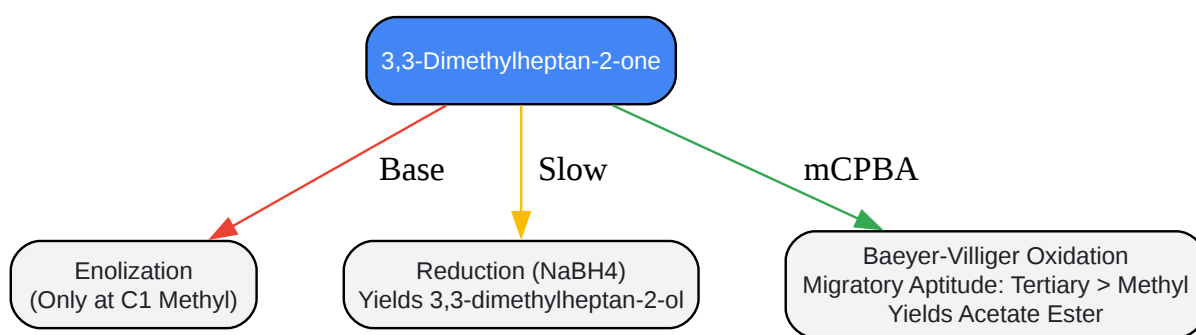
- Molecular Ion (): m/z 142 (weak).
- Base Peak: m/z 43 () – Characteristic of methyl ketones.
- Alpha Cleavage: Loss of the butyl-dimethyl fragment is favorable, generating the acetyl cation.
- McLafferty Rearrangement: Possible involving the -hydrogen on the butyl chain, though steric bulk may suppress this relative to simple -cleavage.

Reactivity & Stability

Steric Hindrance (The Thorpe-Ingold Effect)

The 3,3-dimethyl substitution creates a "neopentyl" pocket.

- Nucleophilic Addition: Reactions at the carbonyl (e.g., Grignard addition, oxime formation) are kinetically slower than in 2-heptanone due to the bulk of the adjacent quaternary center.
- Enolization: Enolization toward C3 is blocked (no -protons). Enolization can only occur at C1 (kinetic and thermodynamic product are the same), making this ketone useful for specific aldol reactions where regiocontrol is required on the methyl side.



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Figure 2: Primary reactivity pathways governed by steric constraints.

Safety & Handling

- GHS Classification: Flammable Liquid (Category 3).
- Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H315: Causes skin irritation (due to lipophilicity).
- Storage: Store in a cool, well-ventilated area under inert gas () to prevent slow autoxidation, although the structure is relatively stable.

References

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